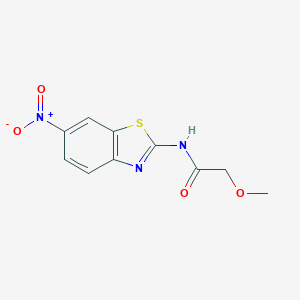![molecular formula C15H20N2O2 B255202 N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide](/img/structure/B255202.png)
N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide involves its interaction with specific cellular targets. The compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It inhibits bacterial growth by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial proteins. The compound reduces inflammation by inhibiting the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that cleave specific proteins involved in the apoptotic pathway. The compound inhibits bacterial growth by disrupting the bacterial cell membrane and inhibiting the synthesis of bacterial proteins. It reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide has advantages and limitations for lab experiments. The compound has shown promising results in various assays, including cell viability assays, bacterial growth assays, and inflammation assays. It is relatively easy to synthesize and can be obtained in high yields. However, the compound has limited solubility in water, which can affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
The future directions for N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide include further studies on its mechanism of action, toxicity, and pharmacokinetics. The compound has shown promising results in various assays, but its potential for clinical use remains to be explored. Furthermore, the compound can be modified to improve its solubility and bioavailability, which can enhance its effectiveness in various experiments. Finally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide is a chemical compound that has potential applications in scientific research. The compound has been studied for its anticancer, antibacterial, and anti-inflammatory activities, and has shown promising results in various assays. Further studies are needed to explore its mechanism of action, toxicity, and pharmacokinetics, and to develop new drugs based on its structure. The compound has advantages and limitations for lab experiments, and its future directions include further modification and development for clinical use.
Synthesemethoden
The synthesis method of N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide involves the reaction between cyclohexanecarbohydrazide and 6-oxocyclohexa-2,4-dien-1-ylideneacetic acid. The reaction is carried out in the presence of a catalyst and under specific conditions. The yield of the compound can be improved by optimizing the reaction parameters.
Wissenschaftliche Forschungsanwendungen
N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide has potential applications in scientific research. It has been studied for its anticancer activity, where it inhibits the growth of cancer cells by inducing apoptosis. The compound has also been studied for its antibacterial activity, where it inhibits the growth of various bacterial strains. Furthermore, it has been studied for its anti-inflammatory activity, where it reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide |
|---|---|
Molekularformel |
C15H20N2O2 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]cyclohexanecarbohydrazide |
InChI |
InChI=1S/C15H20N2O2/c1-11(13-9-5-6-10-14(13)18)16-17-15(19)12-7-3-2-4-8-12/h5-6,9-10,12,16H,2-4,7-8H2,1H3,(H,17,19)/b13-11+ |
InChI-Schlüssel |
PXAUGTWWAZLCQQ-ACCUITESSA-N |
Isomerische SMILES |
C/C(=C\1/C=CC=CC1=O)/NNC(=O)C2CCCCC2 |
SMILES |
CC(=C1C=CC=CC1=O)NNC(=O)C2CCCCC2 |
Kanonische SMILES |
CC(=C1C=CC=CC1=O)NNC(=O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-benzyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255120.png)


![5-{3-nitrophenyl}-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255125.png)

![(Z)-5-(azepan-1-yl)-6-(cyano(1-ethyl-1H-benzo[d]imidazol-2(3H)-ylidene)methyl)pyrazine-2,3-dicarbonitrile](/img/structure/B255131.png)

![N-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)-3-methoxyphenyl]acrylamide](/img/structure/B255140.png)

![Isopropyl {[2-nitro-4-(methylsulfanyl)phenyl]sulfonyl}acetate](/img/structure/B255154.png)
![N'-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B255155.png)
![3-methyl-N-[4-({2-[(4-nitrophenoxy)acetyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B255156.png)
